molecular formula C26H55N B1630484 Ditridecylamine CAS No. 5910-75-8

Ditridecylamine

Cat. No.: B1630484
CAS No.: 5910-75-8
M. Wt: 381.7 g/mol
InChI Key: PZFYOFFTIYJCEW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditridecylamine can be synthesized through the alkylation of ammonia with tridecyl chloride. The reaction typically occurs in the presence of a solvent such as toluene and a catalyst like sodium amide. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-2 atm. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the reaction of tridecyl chloride with ammonia under controlled temperature and pressure conditions. The product is then separated and purified using distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ditridecylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ditridecylamine has a wide range of applications in scientific research, including:

Mechanism of Action

Ditridecylamine exerts its effects primarily through its interaction with lipid membranes. Its long-chain structure allows it to integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. The molecular targets include various membrane proteins and enzymes, which can be modulated by the presence of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditridecylamine is unique due to its specific long-chain structure, which imparts distinct lipophilic properties. This makes it particularly effective in applications requiring extreme pressure additives, where other similar compounds may not perform as well .

Properties

IUPAC Name

N-tridecyltridecan-1-amine
Source PubChem
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InChI

InChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFYOFFTIYJCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCNCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064056
Record name 1-Tridecanamine, N-tridecyl-
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Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name Ditridecylamine
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CAS No.

5910-75-8, 101012-97-9
Record name Ditridecylamine
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Record name 1-Tridecanamine, N-tridecyl-
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Record name DITRIDECYLAMINE
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Record name 1-Tridecanamine, N-tridecyl-
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Record name 1-Tridecanamine, N-tridecyl-
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Record name N-tridecyltridecan-1-amine
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Record name Tridecanamine, N-tridecyl-, branched and linear
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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